2-(2,6-dichlorobenzyl)-6-phényl-5-pipéridino-3(2H)-pyridazinone

Vue d'ensemble

Description

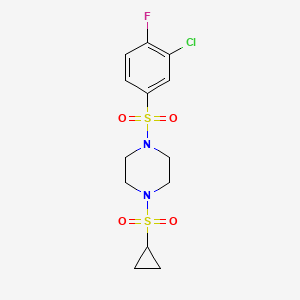

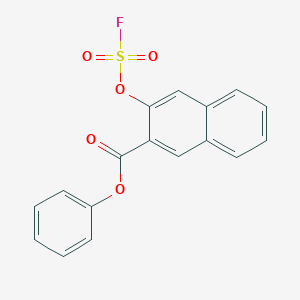

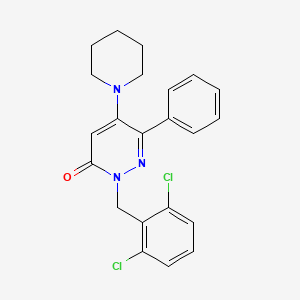

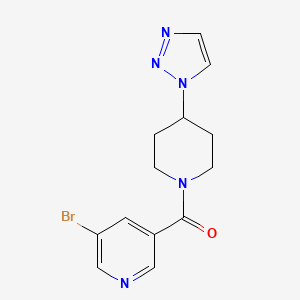

The compound appears to contain a dichlorobenzyl group, a phenyl group, and a piperidino group attached to a pyridazinone core. These groups are common in many pharmaceuticals and could suggest that this compound has medicinal properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The dichlorobenzyl group would likely contribute to the compound’s polarity, while the phenyl and piperidino groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the dichlorobenzyl group could potentially undergo substitution reactions, while the pyridazinone core might be involved in condensation or addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

- 2-(2,6-dichlorobenzyl)-6-phényl-5-pipéridino-3(2H)-pyridazinone (2-DCABA) a montré un potentiel en tant que médicament anti-inflammatoire non stéroïdien (AINS). Des chercheurs ont exploré sa capacité à réduire l'inflammation en inhibant des enzymes spécifiques impliquées dans la réponse inflammatoire . Des études supplémentaires pourraient élucider son mécanisme d'action et optimiser son efficacité thérapeutique.

- L'investigation du polymorphisme du 2-DCABA est cruciale pour comprendre son comportement à l'état solide. Les chercheurs ont identifié trois formes cristallines : deux polymorphes (I et II) et un sel co-cristal (S). La forme II du 2-DCABA est restée insaisissable jusqu'à récemment, mais elle a été récoltée avec succès par cristallisation par fusion. La flexibilité conformationnelle de la molécule contribue à son polymorphisme, similaire à son analogue, l'acide 2-((2,6-diméthylphényl)amino)benzoïque (HDMPA). Malgré une similitude structurelle, différentes interactions intermoléculaires stabilisent la forme I du 2-DCABA et la HDMPA-I .

- Les chimistes organiciens ont exploré l'utilisation de la this compound comme réactif dans les réactions de couplage croisé de Suzuki–Miyaura. Cette réaction catalysée par des métaux de transition est largement appliquée pour la formation de liaisons carbone-carbone. La stabilité du composé, les conditions de réaction douces et la tolérance aux groupes fonctionnels en font un candidat précieux pour ces réactions de couplage .

Activité anti-inflammatoire

Polymorphisme et formes cristallines

Réactif de couplage de Suzuki–Miyaura

Mécanisme D'action

2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone works by binding to specific receptors in the body, such as the serotonin and dopamine receptors. Once bound, it alters the activity of these receptors, which can lead to various physiological and biochemical effects. For example, it can alter the activity of neurotransmitters, which can lead to changes in mood and behavior.

Biochemical and Physiological Effects

2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone has been studied for its potential effects on the human body. It has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter levels, changes in hormone levels, and changes in gene expression. It has also been shown to have an effect on the immune system, as well as an effect on the cardiovascular system.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone has several advantages for use in lab experiments. It is relatively easy to synthesize and is generally non-toxic, making it safe to use in laboratory settings. It also has a wide range of potential applications, making it a versatile compound for use in scientific research. However, 2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone also has some limitations. It can be difficult to isolate and purify, and it can be difficult to accurately measure the concentrations of 2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone in lab experiments.

Orientations Futures

2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone has a wide range of potential applications in scientific research, and there are several potential future directions for its use. One potential future direction is the use of 2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone in drug development, as it has been shown to have an effect on the activity of certain receptors and could potentially be used to develop new drugs. Another potential future direction is the use of 2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone in gene therapy, as it has been shown to have an effect on gene expression and could potentially be used to treat certain genetic disorders. Finally, 2-(2,6-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone could also be used in the study of environmental factors and their effects on biological systems, as it has been shown to have an effect on the activity of certain proteins.

Propriétés

IUPAC Name |

2-[(2,6-dichlorophenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O/c23-18-10-7-11-19(24)17(18)15-27-21(28)14-20(26-12-5-2-6-13-26)22(25-27)16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXJBWLAHJFDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=O)N(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2455791.png)

![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2455792.png)

![N-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2455795.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2455797.png)

![2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2455798.png)

![(Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2455800.png)